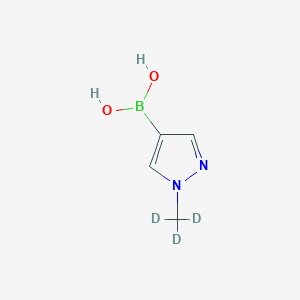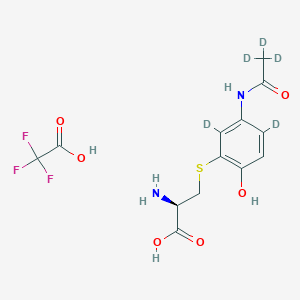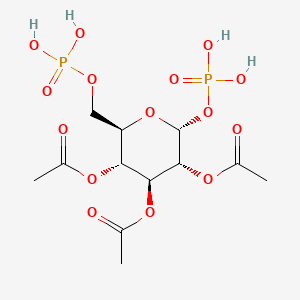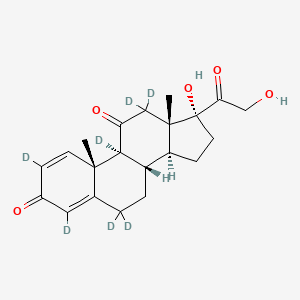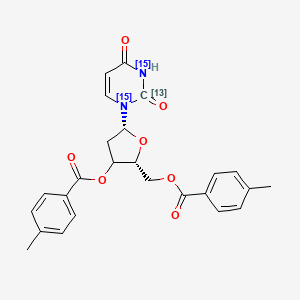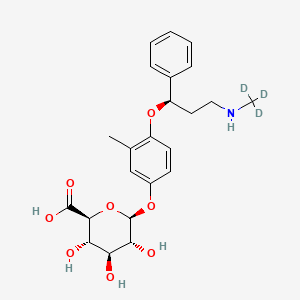
Betamethasone Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Betamethasone Acid is a synthetic glucocorticoid, a class of corticosteroids that are used for their potent anti-inflammatory and immunosuppressive properties. It is a derivative of Betamethasone, which is widely used in the treatment of various inflammatory and autoimmune conditions . This compound is known for its efficacy in reducing inflammation and suppressing the immune response, making it a valuable compound in medical and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone Acid involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The process is optimized to ensure high yield and purity of the final product. The use of automated systems and stringent quality control measures are essential to maintain consistency in production .
Analyse Chemischer Reaktionen
Types of Reactions: Betamethasone Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Betamethasone Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cellular processes and signaling pathways.
Medicine: Utilized in the development of anti-inflammatory and immunosuppressive drugs.
Industry: Applied in the formulation of topical creams, ointments, and other pharmaceutical products.
Wirkmechanismus
Betamethasone Acid exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes. The result is the suppression of pro-inflammatory cytokines and the inhibition of immune cell proliferation. Key molecular targets include phospholipase A2, cyclooxygenase-2, and various transcription factors .
Vergleich Mit ähnlichen Verbindungen
Dexamethasone: Another potent glucocorticoid with similar anti-inflammatory properties.
Prednisolone: A widely used corticosteroid with a slightly different structure and spectrum of activity.
Hydrocortisone: A less potent corticosteroid often used for milder inflammatory conditions.
Uniqueness of Betamethasone Acid: this compound is unique due to its high potency and specific receptor binding affinity, which results in a more pronounced anti-inflammatory and immunosuppressive effect compared to other corticosteroids. Its unique chemical structure also allows for better skin penetration when used in topical formulations .
Eigenschaften
Molekularformel |
C21H27FO5 |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
(8S,9R,10S,11R,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid |
InChI |
InChI=1S/C21H27FO5/c1-11-8-15-14-5-4-12-9-13(23)6-7-18(12,2)20(14,22)16(24)10-19(15,3)21(11,27)17(25)26/h6-7,9,11,14-16,24,27H,4-5,8,10H2,1-3H3,(H,25,26)/t11-,14-,15-,16+,18-,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
PFAGPIFFRLDBRN-APBRAWNASA-N |
Isomerische SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@@H](C[C@@]2([C@]1(C(=O)O)O)C)O)F)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)O)C)O)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


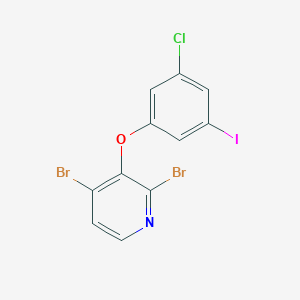
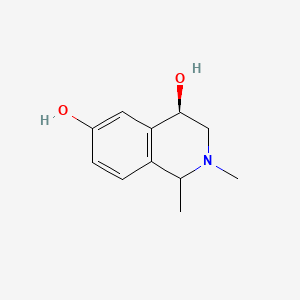
![[3-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]methanol](/img/structure/B13847615.png)



